![molecular formula C10H12ClN3O2S B5887427 2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5887427.png)
2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It is a hydrazine derivative that has been synthesized and studied for its anti-tumor and anti-inflammatory properties. In
Mecanismo De Acción
The mechanism of action of 2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in tumor growth and inflammation. It has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been reported to have biochemical and physiological effects. In one study, the compound was found to decrease the levels of reactive oxygen species (ROS) in breast cancer cells. ROS are known to contribute to cancer cell growth and survival. In another study, the compound was found to decrease the levels of pro-inflammatory cytokines in macrophages. Pro-inflammatory cytokines are known to contribute to inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide in lab experiments is its potential therapeutic properties. The compound has been reported to have anti-tumor and anti-inflammatory effects, which make it a promising candidate for further study. However, one limitation of using the compound in lab experiments is its toxicity. The compound has been reported to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide. One direction is to further explore its anti-tumor and anti-inflammatory properties in vivo. Another direction is to investigate its potential use in combination with other compounds for the treatment of cancer and inflammation. Additionally, the compound could be modified to improve its efficacy and reduce its toxicity. Further research is needed to fully understand the potential therapeutic properties of this compound.
Métodos De Síntesis
The synthesis of 2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide involves the reaction of 2-chlorophenyl acetic acid with thionyl chloride to form 2-chlorophenyl acetyl chloride. The resulting compound is then reacted with N-methylhydrazine to form 2-[(2-chlorophenoxy)acetyl]-N-methylhydrazine. This compound is further reacted with carbon disulfide to form this compound. The synthesis method has been optimized to produce high yields of the compound and has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide has been studied for its potential therapeutic properties. It has been reported to have anti-tumor and anti-inflammatory effects in vitro and in vivo. In one study, the compound was found to inhibit the growth of human breast cancer cells by inducing apoptosis and inhibiting cell proliferation. In another study, the compound was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-[[2-(2-chlorophenoxy)acetyl]amino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2S/c1-12-10(17)14-13-9(15)6-16-8-5-3-2-4-7(8)11/h2-5H,6H2,1H3,(H,13,15)(H2,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWRXZUFFWXAKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)COC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

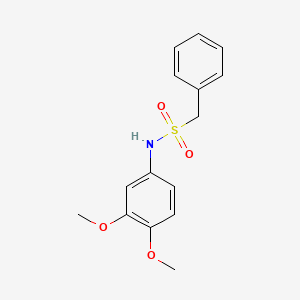
![N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5887351.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5887362.png)
![N-{5-[(diethylamino)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5887377.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887392.png)
![4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5887401.png)
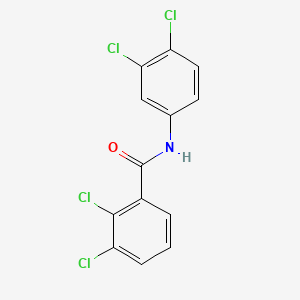
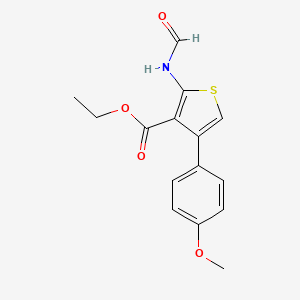
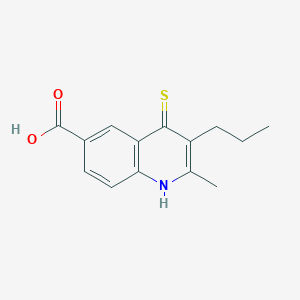
![2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B5887422.png)
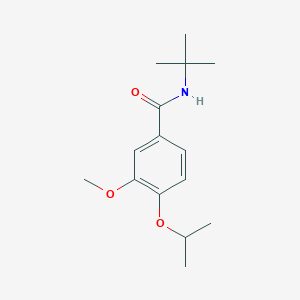
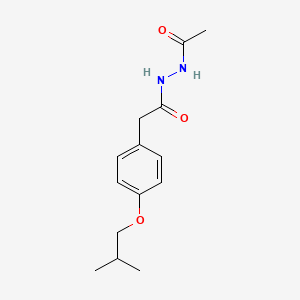
![N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5887441.png)
